molecular formula C17H23N B12791672 3-Tert-butyl-9-methyl-1,2,3,4-tetrahydrocarbazole CAS No. 22401-72-5

3-Tert-butyl-9-methyl-1,2,3,4-tetrahydrocarbazole

Cat. No.: B12791672
CAS No.: 22401-72-5
M. Wt: 241.37 g/mol
InChI Key: CXVUJERJVUDHDY-UHFFFAOYSA-N
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Description

NSC 176109, also known as mercury(II) acetate, is a chemical compound with the formula (CH3COO)2Hg. It is a white crystalline solid that is highly soluble in water. This compound is primarily used as a reagent in organic synthesis and has various applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Mercury(II) acetate can be synthesized by reacting elemental mercury with acetic acid in the presence of an oxidizing agent. The reaction typically occurs under controlled conditions to ensure the complete conversion of mercury to mercury(II) acetate. The general reaction is as follows:

Hg+2CH3COOH+H2O2(CH3COO)2Hg+2H2OHg + 2CH3COOH + H2O2 \rightarrow (CH3COO)2Hg + 2H2O Hg+2CH3COOH+H2O2→(CH3COO)2Hg+2H2O

Industrial Production Methods

In industrial settings, mercury(II) acetate is produced by dissolving mercury in concentrated acetic acid and then adding hydrogen peroxide as an oxidizing agent. The reaction mixture is heated to facilitate the reaction, and the resulting mercury(II) acetate is purified through recrystallization.

Chemical Reactions Analysis

Types of Reactions

Mercury(II) acetate undergoes various chemical reactions, including:

    Oxidation: It can oxidize organic compounds, converting alcohols to aldehydes or ketones.

    Reduction: It can be reduced to elemental mercury using reducing agents like sodium borohydride.

    Substitution: It participates in substitution reactions, where the acetate groups can be replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Sodium borohydride and other reducing agents are used.

    Substitution: Ligands such as chloride ions can replace the acetate groups under appropriate conditions.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Elemental mercury.

    Substitution: Mercury(II) chloride and other mercury(II) salts.

Scientific Research Applications

Mercury(II) acetate is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is employed in biological studies to investigate the effects of mercury on biological systems.

    Medicine: It has been studied for its potential use in treating certain medical conditions, although its toxicity limits its clinical applications.

    Industry: It is used in the production of other mercury compounds and as a reagent in analytical chemistry.

Mechanism of Action

Mercury(II) acetate exerts its effects primarily through its ability to bind to thiol groups in proteins and enzymes. This binding disrupts the normal function of these biomolecules, leading to various biochemical effects. The compound can also generate reactive oxygen species, contributing to oxidative stress and cellular damage.

Comparison with Similar Compounds

Similar Compounds

  • Mercury(II) chloride (HgCl2)
  • Mercury(II) nitrate (Hg(NO3)2)
  • Mercury(II) sulfate (HgSO4)

Uniqueness

Mercury(II) acetate is unique due to its high solubility in water and its ability to participate in a wide range of chemical reactions. Its acetate groups make it a versatile reagent in organic synthesis, distinguishing it from other mercury compounds that may have more limited applications.

Properties

CAS No.

22401-72-5

Molecular Formula

C17H23N

Molecular Weight

241.37 g/mol

IUPAC Name

3-tert-butyl-9-methyl-1,2,3,4-tetrahydrocarbazole

InChI

InChI=1S/C17H23N/c1-17(2,3)12-9-10-16-14(11-12)13-7-5-6-8-15(13)18(16)4/h5-8,12H,9-11H2,1-4H3

InChI Key

CXVUJERJVUDHDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C3=CC=CC=C3N2C

Origin of Product

United States

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